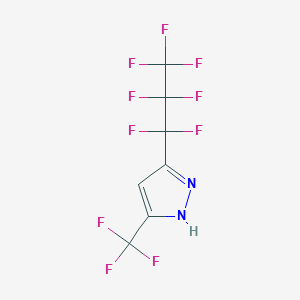

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by modifying the position of the amide bond on the pyrazole ring, which resulted in compounds with good insecticidal activities . Another approach to synthesizing pyrazole derivatives is the one-pot three-component reaction, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of polyfluorinated tris(pyrazolyl)borates has been achieved, providing ligands for metal complexes with electrophilic metal sites .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the presence of tetramers formed through hydrogen bonds and potential dynamic disorder involving intramolecular proton transfers . Similarly, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been reported, showing an almost planar conformation of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their properties. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation reaction followed by saponification . Additionally, the reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents such as trifluoromethyl groups. These properties can include fluorescence, as seen in the case of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibited strong fluorescence intensity . The electronic properties of these compounds can be fine-tuned, as demonstrated by the highly fluorescent pyrazoles synthesized through a one-pot reaction . The presence of fluorine atoms can also affect the electrophilicity of metal sites in metal complexes, as observed in the fluorinated tris(pyrazolyl)borate ligands .

Applications De Recherche Scientifique

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and tested for their antimicrobial potency .

- Method : The compounds were synthesized and their growth inhibitory effects were tested against antibiotic-resistant Gram-positive bacteria .

- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They were found to be more effective than the control antibiotic vancomycin .

-

Trifluoromethylation

- Field : Chemical Synthesis

- Application : The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .

- Method : This involves the trifluoromethylation of carbon-centered radical intermediates .

- Results : The tutorial describes recent advances in trifluoromethylation .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : Trifluoromethylated pyrazole derivatives have been synthesized and tested for their antifungal potency .

- Method : The compounds were synthesized and their growth inhibitory effects were tested against various types of fungi .

- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of fungal biofilms. They were found to be more effective than the control antifungal drugs .

-

Synthesis of Fused Tricyclic Pyrazoles

- Field : Organic Chemistry

- Application : An efficient method for the synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines has been reported .

- Method : This involves the in situ generation of trifluoromethylated β-diazo ketones as intermediates via diazotization with the use of tert-butyl nitrite .

- Results : The synthetic utility of this method is highlighted by scale-up synthesis and the derivatization of the obtained fused tricyclic pyrazole products .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCIMEQWUAWYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382159 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | |

CAS RN |

261761-18-6 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)